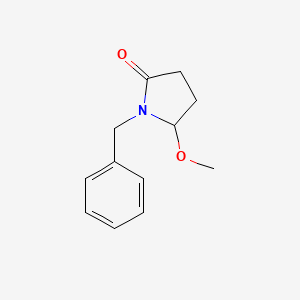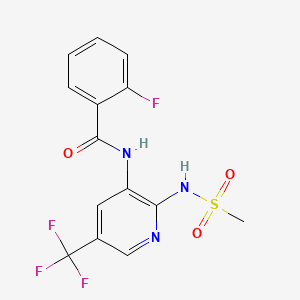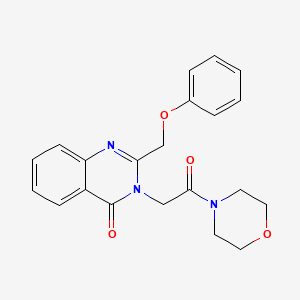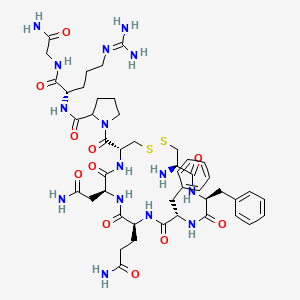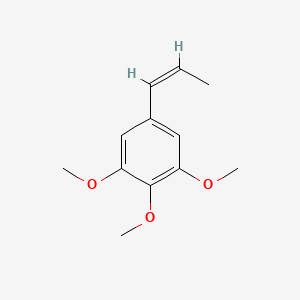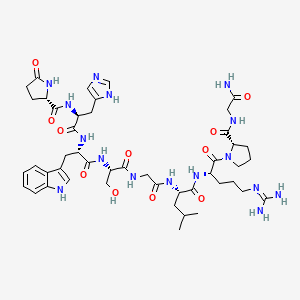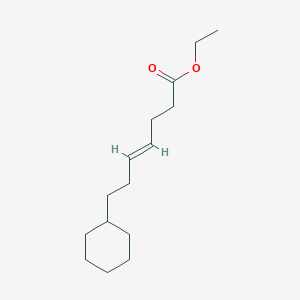
2-Ethoxy-5-(m-tolylethynyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-(m-tolylethynyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are integral to various biological processes and are found in many biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-(m-tolylethynyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-5-(m-tolylethynyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-(m-tolylethynyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of pyrimidine derivatives with biological macromolecules, such as DNA and proteins.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-(m-tolylethynyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
5-(Phenylethynyl)pyrimidine: This compound is structurally similar and has been studied for its pharmacological properties.
2,5-Disubstituted Pyrimidines: These compounds share a similar core structure and have been evaluated for their anticancer activity.
Uniqueness: 2-Ethoxy-5-(m-tolylethynyl)pyrimidine is unique due to the presence of the ethoxy and m-tolylethynyl groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
1172612-42-8 |
|---|---|
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-ethoxy-5-[2-(3-methylphenyl)ethynyl]pyrimidine |
InChI |
InChI=1S/C15H14N2O/c1-3-18-15-16-10-14(11-17-15)8-7-13-6-4-5-12(2)9-13/h4-6,9-11H,3H2,1-2H3 |
InChI-Schlüssel |
LZJPKUYOMGXTBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C=N1)C#CC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




